molecular formula C15H16N2O3S B12539513 tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate CAS No. 820231-32-1

tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate

Cat. No.: B12539513
CAS No.: 820231-32-1
M. Wt: 304.4 g/mol
InChI Key: AIZWOTWGQKJEMI-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate: is an organic compound that belongs to the class of carbamate esters It features a tert-butyl group, a thiazole ring, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate typically involves the reaction of 2-aminothiazole with a suitable benzoic acid derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoate moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group. Reagents like sodium methoxide can be used for such transformations.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the benzoate moiety.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. The thiazole ring is known to interact with various biological targets, making this compound a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes can be leveraged to develop treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

  • tert-Butyl N-[(1,3-thiazol-2-yl)carbamoyl]pyridin-3-ylcarbamate
  • tert-Butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate

Comparison: While these compounds share the thiazole and tert-butyl groups, their differences lie in the other functional groups attached to the core structure. These variations can lead to differences in reactivity, stability, and biological activity. For example, the presence of a pyridine ring in tert-Butyl N-[(1,3-thiazol-2-yl)carbamoyl]pyridin-3-ylcarbamate may enhance its ability to interact with certain biological targets compared to tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for scientific research and industrial development.

Properties

CAS No.

820231-32-1

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 2-(1,3-thiazol-2-ylcarbamoyl)benzoate

InChI

InChI=1S/C15H16N2O3S/c1-15(2,3)20-13(19)11-7-5-4-6-10(11)12(18)17-14-16-8-9-21-14/h4-9H,1-3H3,(H,16,17,18)

InChI Key

AIZWOTWGQKJEMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2

Origin of Product

United States

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